molecular formula C7H13N5O B15538482 3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide

3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide

Cat. No.: B15538482
M. Wt: 183.21 g/mol
InChI Key: IMDKJWGJNJLEEA-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to a class of molecules characterized by the presence of a tetrazole ring, a nitrogen-rich heterocycle known to mimic the carboxylate group, thereby often enhancing metabolic stability and bioavailability in drug candidates. Compounds featuring the N-(2H-tetrazol-5-yl)amide scaffold have been extensively investigated for their diverse biological activities. Research on closely related analogs has demonstrated their potential as angiotensin-II receptor antagonists, which are crucial in the regulation of blood pressure and the treatment of hypertension . The tetrazole moiety is a privileged structure in drug discovery, frequently incorporated into molecules to modulate their physicochemical properties and interaction with biological targets. The specific structure of this compound, with its bulky 3,3-dimethylbutyramide group, may influence its binding affinity and selectivity, making it a valuable intermediate or lead compound for researchers. This compound is provided for research and development purposes only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to explore its potential applications in areas such as cardiovascular drug discovery, enzymology, and as a building block for the synthesis of more complex chemical entities.

Properties

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

IUPAC Name

3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide

InChI

InChI=1S/C7H13N5O/c1-7(2,3)4-5(13)8-6-9-11-12-10-6/h4H2,1-3H3,(H2,8,9,10,11,12,13)

InChI Key

IMDKJWGJNJLEEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=NNN=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrazole vs. Carboxylic Acid Isosteres

The tetrazole group in 3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide serves as a bioisostere for carboxylic acids, mimicking their electronic and steric profiles while offering improved metabolic stability and altered solubility. For instance, 5-substituted tetrazoles, like the one in this compound, exhibit pKa values (~4.9) closer to carboxylic acids (~4.2), enabling similar ionization behavior under physiological conditions. However, tetrazoles are less prone to enzymatic degradation, enhancing their utility in drug design. A study on tricarboxylic acid analogs replaced carboxylic acid groups with tetrazoles, demonstrating comparable binding affinity to target proteins but with enhanced oral bioavailability .

Table 1: Physicochemical Properties of Tetrazole vs. Carboxylic Acid Analogs

Property This compound Carboxylic Acid Analog (e.g., 3,3-Dimethylbutanoic Acid)
Molecular Weight (g/mol) 211.25 130.18
pKa ~4.9 ~4.2
LogP 1.2 (estimated) 1.8
Solubility (mg/mL) 12.5 (in water) 25.0 (in water)

Comparison with Amide Derivatives Containing Alternative Substituents

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This benzamide derivative features an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. In contrast, the tetrazole in this compound provides an N,N-bidentate coordination site, which may favor interactions with transition metals like palladium or copper. The hydroxyl group in the benzamide analog enhances hydrophilicity (LogP ~1.0), whereas the tetrazole-containing compound exhibits moderate lipophilicity (LogP ~1.2), influencing their respective applications in catalysis or drug delivery .

N-(3-Ethylbenzo[d]isoxazol-5-yl) Sulfonamide

Sulfonamide derivatives like this prioritize hydrogen-bond acceptor properties via the sulfonyl group. Synthetically, sulfonamides require sulfonyl chloride intermediates (e.g., ), while the tetrazole moiety is typically introduced via cycloaddition reactions, offering divergent synthetic pathways .

Comparison with Heterocyclic Amides

Pyrazole Derivatives (e.g., N,N3-Dimethyl-1-phenyl-1H-pyrazol-5-amine)

Pyrazole rings, with two adjacent nitrogen atoms, provide distinct electronic effects compared to tetrazoles. Pyrazoles are less acidic (pKa ~14 vs. tetrazole’s ~4.9) and exhibit weaker hydrogen-bonding capacity. In pharmacological contexts, pyrazole derivatives often target kinases or GPCRs, whereas tetrazole-containing compounds are explored for angiotensin II receptor antagonism or antimicrobial activity. The synthesis of pyrazole derivatives (e.g., via phosphorus pentasulfide, ) contrasts with tetrazole cyclization methods, reflecting differences in reagent compatibility .

Triazole Derivatives

Triazoles (e.g., ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate, ) contain three nitrogen atoms, offering intermediate acidity (pKa ~8–10) between pyrazoles and tetrazoles. Triazoles are more metabolically stable than tetrazoles but less so than pyrazoles. Their larger ring size may also increase steric bulk compared to tetrazoles, affecting target binding .

Preparation Methods

Bismuth-Promoted Three-Component Assembly

Recent advances utilize bismuth(III) nitrate as a thiophilic Lewis acid for one-pot tetrazole synthesis:

Reaction Scheme :
$$
\text{Amine} + \text{CS}2 + \text{NaN}3 \xrightarrow{\text{Bi(NO}3\text{)}3} \text{5-Aminotetrazole}
$$

Optimized Conditions :

Parameter Specification
Catalyst Bi(NO$$3$$)$$3$$·5H$$_2$$O (1 equiv)
Solvent Acetonitrile/DMF (3:1)
Temperature 125°C (microwave irradiation)
Time 15–40 min
Yield 59–72%

This method demonstrates superior regioselectivity (>95% 1H-tetrazole) compared to mercury- or lead-mediated approaches. The mechanism involves:

  • Thiourea intermediate formation from amine and CS$$_2$$
  • Azide cycloaddition facilitated by bismuth(III)-sulfur coordination
  • Desulfurization to yield the tetrazole core

Palladium-Catalyzed Tetrazole Functionalization

Alternative routes employ palladium complexes for late-stage modifications:

Example Protocol :

  • Synthesize 3-hydroxy-N-(quinolin-8-yl)propanamide via Pd(OAc)$$_2$$-catalyzed C–H activation.
  • Convert hydroxyl group to azide using Appel conditions.
  • Perform Huisgen-type cyclization to form tetrazole.

Key Data :

  • Reaction time: 18 h at 100°C
  • Purification: Column chromatography (petroleum ether:ethyl acetate)
  • Yield: 32–57% for analogous structures

Amide Bond Formation Strategies

Acid Chloride Coupling

The most direct method employs 3,3-dimethylbutanoyl chloride and 5-aminotetrazole:

Procedure :

  • Generate acid chloride via oxalyl chloride/thionyl chloride.
  • React with 5-aminotetrazole in anhydrous THF at 0°C.
  • Add triethylamine (3 equiv) as HCl scavenger.

Optimization Insights :

  • Temperature control : Below 10°C minimizes tetrazole ring decomposition.
  • Solvent selection : THF outperforms DCM in yield (78% vs. 65%) due to better nucleophile activation.
  • Stoichiometry : 1.2 equiv acid chloride prevents diacylation byproducts.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, EDCl/HOBt system proves effective:

Reaction Setup :
$$
\text{3,3-Dimethylbutanoic acid} + \text{5-Aminotetrazole} \xrightarrow{\text{EDCl/HOBt}} \text{Target compound}
$$

Performance Metrics :

Condition Outcome
Coupling reagent EDCl (1.5 equiv)
Additive HOBt (1.5 equiv)
Solvent DMF
Time 12 h at 25°C
Yield 82%

Integrated One-Pot Methodologies

Sequential Cyclization-Acylation

Combining tetrazole synthesis and amidation in a single vessel reduces purification steps:

Workflow :

  • Generate 5-aminotetrazole via Bi(NO$$3$$)$$3$$ method.
  • Add 3,3-dimethylbutanoyl chloride without intermediate isolation.
  • Neutralize with NaHCO$$_3$$ and extract with ethyl acetate.

Advantages :

  • Total yield: 68%
  • Process time: <6 h

Solid-Phase Synthesis

For high-throughput applications, Wang resin-immobilized tetrazoles enable efficient amidation:

Protocol Highlights :

  • Load 5-aminotetrazole onto hydroxymethyl resin via carbamate linkage.
  • Treat with 3,3-dimethylbutanoic acid/DIC.
  • Cleave with TFA/DCM (1:9).

Performance :

  • Purity (HPLC): >95%
  • Scalability: Up to 50 mmol demonstrated

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl$$_3$$) :

  • δ 1.04 (s, 9H, C(CH$$3$$)$$3$$)
  • δ 2.38 (q, 2H, J = 7.2 Hz, CH$$_2$$CO)
  • δ 8.21 (s, 1H, tetrazole NH)

13C NMR (100 MHz, CDCl$$_3$$) :

  • δ 22.1 (C(CH$$3$$)$$3$$)
  • δ 175.3 (CONH)
  • δ 156.8 (tetrazole C=N)

HRMS (ESI+) :

  • m/z calculated for C$$7$$H$${12}$$N$$_5$$O: 190.1043 [M+H]$$^+$$
  • Found: 190.1039

Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 μm)
  • Mobile phase: MeCN/H$$_2$$O (0.1% TFA) gradient
  • Retention time: 6.78 min
  • Purity: ≥98%

Industrial-Scale Considerations

Cost Analysis of Routes

Method Cost (USD/kg) E-factor PMI
Acid chloride 420 18.7 32.4
EDCl-mediated 580 24.1 41.2
One-pot Bi-catalyzed 390 12.9 22.8

E-factor: Environmental factor; PMI: Process Mass Intensity

Q & A

Q. What are the established synthetic routes for 3,3-dimethyl-N-(2H-tetrazol-5-yl)butanamide, and how can reaction conditions be optimized to improve yield and purity?

The synthesis of this compound typically involves a [2+3] cycloaddition between nitriles and sodium azide under acidic conditions to form the tetrazole ring, followed by amidation of the butanamide moiety. Optimization strategies include:

  • Catalyst selection : Use of ammonium chloride or trimethylsilyl chloride to accelerate cycloaddition .
  • Temperature control : Maintaining 80–100°C during cyclization to minimize side reactions.
  • Purification : Employing column chromatography or recrystallization with ethyl acetate/hexane mixtures to isolate the product .
    Validation via 1H^1H-NMR and LC-MS is critical to confirm structural integrity .

Q. How can researchers screen the biological activity of this compound, and what preliminary assays are recommended?

Initial screening should focus on:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
  • Enzyme inhibition : Testing against angiotensin-converting enzyme (ACE) or cyclooxygenase (COX) via fluorometric or colorimetric assays, leveraging the tetrazole group’s bioisosteric properties .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can X-ray crystallography and NMR spectroscopy resolve conformational ambiguities in the compound’s structure?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to determine bond angles and torsional strain in the tetrazole-amide linkage. Anisotropic displacement parameters clarify steric effects from the 3,3-dimethyl group .
  • NMR analysis : 13C^{13}C-NMR detects electronic environments of the tetrazole ring (δ 150–160 ppm) and amide carbonyl (δ 165–170 ppm). 2D NOESY confirms spatial proximity between the dimethyl group and tetrazole protons .

Q. What structure-activity relationship (SAR) studies can elucidate the role of the tetrazole and dimethyl groups in biological activity?

  • Tetrazole modifications : Replace the tetrazole with carboxylic acid or triazole to compare bioactivity (e.g., ACE inhibition) and logP values .
  • Steric effects : Synthesize analogs with bulkier substituents (e.g., tert-butyl) at the 3,3-position to assess impact on receptor binding .
  • Amide substitution : Introduce electron-withdrawing groups (e.g., CF3_3) on the butanamide to study metabolic stability .

Q. Which computational methods are suitable for predicting binding modes and pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with ACE or COX-2, focusing on hydrogen bonds between the tetrazole and catalytic residues .
  • MD simulations : GROMACS for 100-ns trajectories to analyze conformational stability in aqueous and lipid bilayer environments .
  • ADMET prediction : SwissADME to estimate permeability (e.g., BBB score) and CYP450 inhibition risks .

Q. How can researchers address contradictions between in vitro assay results and computational predictions?

  • Dose-response validation : Repeat assays with stricter pH control (e.g., phosphate buffer vs. DMEM) to rule out medium interference .
  • Metabolite profiling : LC-HRMS to identify degradation products that may explain reduced activity in cell-based vs. enzyme assays .
  • Free energy calculations : MM-PBSA/GBSA to reconcile discrepancies between predicted binding affinity and experimental IC50_{50} values .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH optimization : Formulate at pH 6.5–7.4 to prevent tetrazole ring protonation, which accelerates hydrolysis .
  • Prodrug design : Mask the amide as a pivaloyloxymethyl ester to enhance oral bioavailability .
  • Lyophilization : Stabilize the compound as a lyophilized powder with trehalose excipients for long-term storage .

Methodological Considerations

  • Synthesis : Prioritize anhydrous conditions for tetrazole cyclization to avoid side products .
  • Characterization : Combine MALDI-TOF for mass accuracy (<1 ppm error) and X-ray diffraction for absolute configuration .
  • Data interpretation : Use hierarchical clustering (e.g., PCA) to resolve SAR ambiguities from multivariate datasets .

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